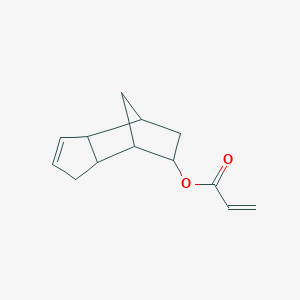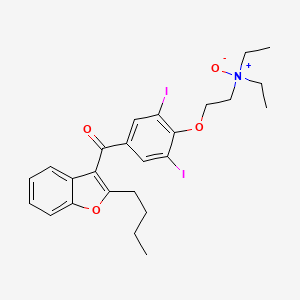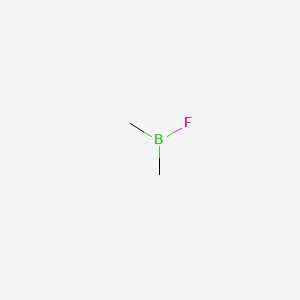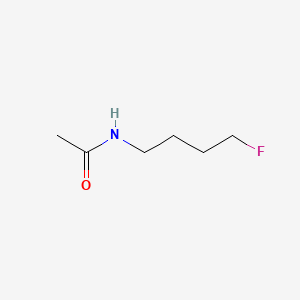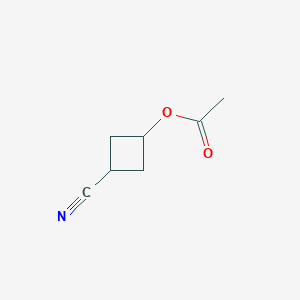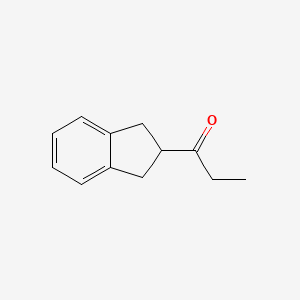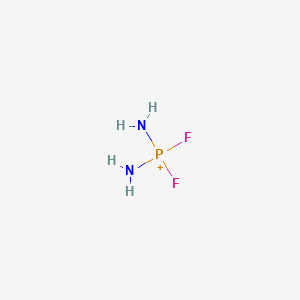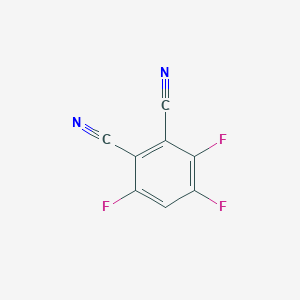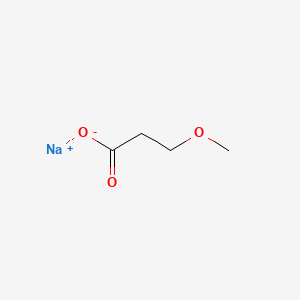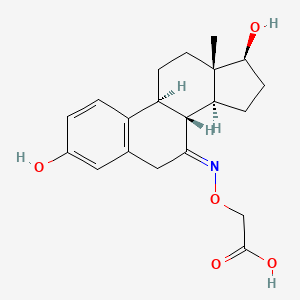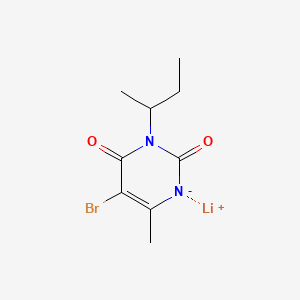
Bromacil, lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromacil, lithium salt is a chemical compound primarily used as a herbicide. It is a derivative of bromacil, a broad-spectrum herbicide that controls a wide variety of annual and perennial weeds. This compound is particularly effective in non-crop areas such as rights-of-way, railroads, and industrial yards. It works by inhibiting photosynthesis in plants, leading to their eventual death .
Vorbereitungsmethoden
The synthesis of bromacil, lithium salt involves the reaction of bromacil with lithium hydroxide. The process typically occurs in an aqueous medium, where bromacil is dissolved and then reacted with lithium hydroxide to form the lithium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of bromacil to its lithium salt form .
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Bromacil, lithium salt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bromacil, lithium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Researchers use this compound to study its effects on plant physiology and its potential impact on non-target species.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental and health impacts of herbicides.
Industry: It is widely used in industrial settings for weed control in non-crop areas, contributing to the maintenance of infrastructure and safety
Wirkmechanismus
Bromacil, lithium salt exerts its herbicidal effects by inhibiting photosynthesis in plants. It is absorbed through the roots and translocated throughout the plant, where it interferes with the photosynthetic electron transport chain. This disruption prevents the plant from producing the energy needed for growth, ultimately leading to its death .
Vergleich Mit ähnlichen Verbindungen
Bromacil, lithium salt is part of the uracil herbicide family, which includes other compounds like diuron and tebuthiuron. Compared to these similar compounds, this compound is unique in its specific use for non-crop areas and its effectiveness in controlling a broad spectrum of weeds. Other similar compounds may have different application areas or target specific types of vegetation .
Eigenschaften
CAS-Nummer |
53404-19-6 |
|---|---|
Molekularformel |
C9H12BrN2O2.Li C9H12BrLiN2O2 |
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |
InChI-Schlüssel |
VIMSQXDDXJYTLW-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
Physikalische Beschreibung |
Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
